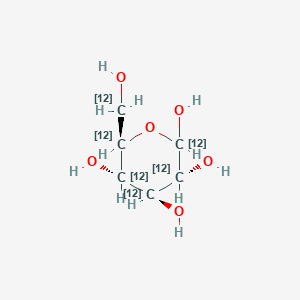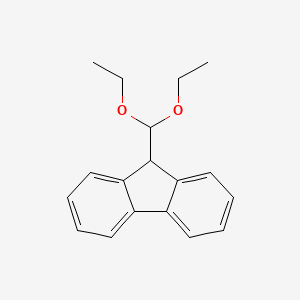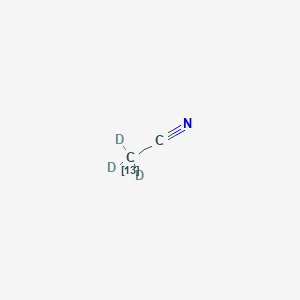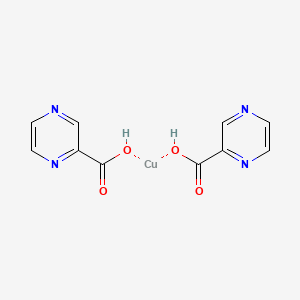
Fmoc-Ala-OH-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Fmoc-Ala-OH-13C3 generalmente implica la protección de la L-alanina con un grupo fluorenilmetoxocarbonilo (Fmoc). Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y reactivos específicos para garantizar la incorporación exitosa del grupo Fmoc .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza isotópica y la consistencia del producto. El compuesto a menudo se produce a granel y se envasa de acuerdo con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
Fmoc-Ala-OH-13C3 experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo Fmoc puede ser sustituido en condiciones específicas para producir diferentes derivados.
Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales unidos a la cadena principal de alanina
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos, ácidos y bases. Las condiciones varían dependiendo de la reacción deseada, pero generalmente implican temperaturas controladas y niveles de pH .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios aminoácidos protegidos con Fmoc y sus derivados. Estos productos a menudo se utilizan en la síntesis de péptidos y otras aplicaciones bioquímicas .
Aplicaciones Científicas De Investigación
Química
En química, Fmoc-Ala-OH-13C3 se utiliza como un bloque de construcción en la síntesis de péptidos. Su etiquetado isotópico permite estudios detallados de las estructuras y dinámicas de los péptidos utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) .
Biología
En la investigación biológica, este compuesto se utiliza para estudiar las interacciones y funciones de las proteínas. El etiquetado con carbono-13 proporciona un medio para rastrear la incorporación y el metabolismo de la alanina en varios sistemas biológicos .
Medicina
En medicina, this compound se utiliza en el desarrollo de herramientas de diagnóstico y agentes terapéuticos. Su forma etiquetada permite un seguimiento y análisis precisos en estudios metabólicos .
Industria
Industrialmente, este compuesto se utiliza en la producción de productos farmacéuticos y otros productos biotecnológicos. Su alta pureza y etiquetado isotópico lo hacen valioso para fines de control de calidad e investigación .
Mecanismo De Acción
El mecanismo de acción de Fmoc-Ala-OH-13C3 implica su incorporación en péptidos y proteínas. El grupo Fmoc protege al aminoácido durante la síntesis, previniendo reacciones no deseadas. El etiquetado con carbono-13 permite un análisis detallado del comportamiento e interacciones del compuesto a nivel molecular .
Comparación Con Compuestos Similares
Compuestos Similares
Fmoc-Ala-OH-1-13C: Un compuesto similar con un solo isótopo de carbono-13.
Fmoc-Ala-OH-2-13C: Otra variante con dos isótopos de carbono-13.
Fmoc-Ala-OH-3-13C: Un compuesto con tres isótopos de carbono-13, similar a Fmoc-Ala-OH-13C3
Unicidad
This compound es único debido a su etiquetado isotópico específico, que proporciona una sensibilidad y resolución mejoradas en técnicas analíticas como la espectroscopia de RMN. Esto lo hace particularmente valioso en estudios estructurales y funcionales detallados de péptidos y proteínas .
Propiedades
Fórmula molecular |
C18H17NO4 |
|---|---|
Peso molecular |
314.31 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1 |
Clave InChI |
QWXZOFZKSQXPDC-XZYMTLJFSA-N |
SMILES isomérico |
[13CH3][13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)








